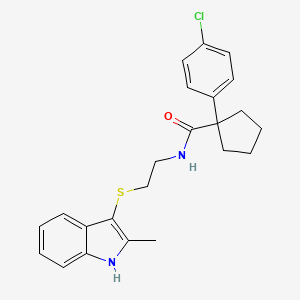
1-(4-chlorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C23H25ClN2OS and its molecular weight is 412.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-chlorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)cyclopentanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies and research findings.
Synthesis
The synthesis of this compound typically involves the coupling of 4-chlorobenzoyl chloride with a thioether derivative of 2-methyl-1H-indole, followed by cyclization to form the cyclopentanecarboxamide structure. The synthetic pathway can be summarized as follows:
- Preparation of Thioether : Synthesize the thioether derivative from 2-methyl-1H-indole.
- Coupling Reaction : React the thioether with 4-chlorobenzoyl chloride to form the amide bond.
- Cyclization : Cyclize to form the cyclopentanecarboxamide structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, derivatives of indole have been shown to exhibit significant antiproliferative activities against various cancer cell lines, including HeLa and MCF-7 cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 0.52 | Induces apoptosis |
| Compound B | MCF-7 | 0.34 | Inhibits tubulin polymerization |
| Compound C | HT-29 | 0.86 | Cell cycle arrest in G2/M phase |
The above table summarizes findings from a study where several compounds were evaluated for their antiproliferative activities, revealing that certain derivatives exhibit potent activity against cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
The mechanisms through which this compound exerts its biological effects can be categorized into:
- Apoptosis Induction : Studies indicate that similar compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Tubulin Polymerization Inhibition : Certain derivatives have been shown to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division, effectively halting cancer cell proliferation .
- Cell Cycle Arrest : Compounds may also cause cell cycle arrest at specific phases (G2/M), preventing further progression and division of cancer cells .
Case Studies
Several case studies have documented the efficacy of indole-based compounds in preclinical models:
- Study on HeLa Cells : A derivative similar to our compound exhibited an IC50 value of 0.52 µM against HeLa cells, demonstrating significant cytotoxicity and potential as a therapeutic agent .
- MCF-7 Cell Line Evaluation : Another study reported an IC50 value of 0.34 µM for a related compound against MCF-7 cells, indicating strong anti-breast cancer activity .
These findings suggest that structural modifications in indole derivatives can enhance their anticancer properties.
属性
IUPAC Name |
1-(4-chlorophenyl)-N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2OS/c1-16-21(19-6-2-3-7-20(19)26-16)28-15-14-25-22(27)23(12-4-5-13-23)17-8-10-18(24)11-9-17/h2-3,6-11,26H,4-5,12-15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPOPTVMDQMLGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCCNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













